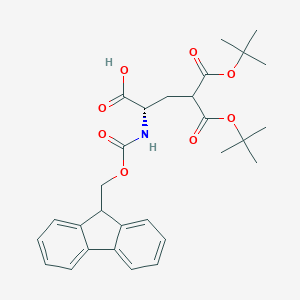

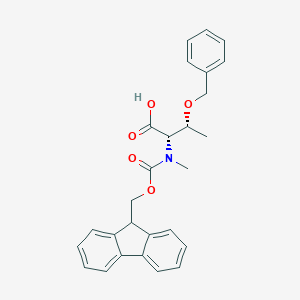

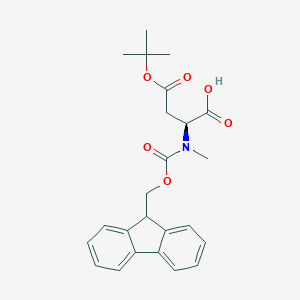

Fmoc-L-Gla(OtBu)2-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

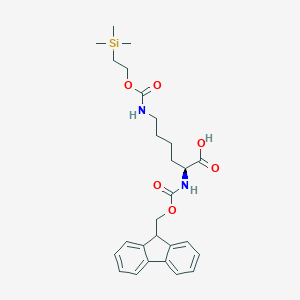

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-5-oxopentanoic acid, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-5-oxopentanoic acid, is a useful research compound. Its molecular formula is C29H35NO8 and its molecular weight is 525,6 g/mole. The purity is usually 95%.

BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-5-oxopentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-5-oxopentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de péptidos

Fmoc-L-Gla(OtBu)2-OH es un bloque de construcción para la introducción de ácido γ-carboxiglutámico (Gla) en la síntesis de péptidos . Se utiliza en la síntesis de péptidos en fase sólida Fmoc, un método que se utiliza para sintetizar químicamente péptidos .

Estudios de modificaciones postraduccionales

La γ-carboxilación del ácido glutámico es una modificación postraduccional rara que ocurre en ciertas proteínas. This compound se utiliza para estudiar esta modificación, que se sabe que ocurre en los factores de coagulación sanguínea y en algunos venenos de serpientes y caracoles cónicos .

Descubrimiento de fármacos

Este compuesto ofrece un inmenso potencial para aplicaciones en el descubrimiento de fármacos. Se puede utilizar para sintetizar péptidos complejos que tienen potencial terapéutico.

Síntesis de materiales

This compound se puede utilizar en la síntesis de materiales, particularmente en la creación de materiales basados en péptidos. Estos materiales tienen aplicaciones en varios campos, incluida la biotecnología y la nanotecnología.

Biotecnología

En biotecnología, this compound se puede utilizar para crear péptidos bioactivos. Estos péptidos pueden tener diversas aplicaciones, como el desarrollo de nuevos productos o procesos basados en biología.

Estudio de organismos venenosos

Se sabe que la γ-carboxilación del ácido glutámico, para la cual this compound es un bloque de construcción, ocurre en algunos venenos de serpientes y caracoles cónicos . Por lo tanto, este compuesto se puede utilizar en el estudio de estos organismos venenosos y en el desarrollo de terapias antivenenosas.

Mecanismo De Acción

Target of Action

The primary target of this compound is the introduction of γ-carboxyglutamic acid (Gla) into synthetic peptides . Gla plays a crucial role in calcium binding, which is essential for the function of blood coagulation factors.

Mode of Action

Its role is to deliver the Gla residue into synthetic peptides. The γ-carboxylation of glutamic acid is a rare post-translational modification that occurs in blood coagulation factors and in some snake and cone snail venoms .

Biochemical Pathways

The γ-carboxylation of glutamic acid is a key biochemical pathway affected by this compound. This post-translational modification is crucial for the function of blood coagulation factors and certain venoms . The downstream effects include enhanced calcium binding, which is essential for the function of these proteins.

Result of Action

The result of the compound’s action is the introduction of γ-carboxyglutamic acid (Gla) into synthetic peptides . This modification enhances the calcium-binding properties of these peptides, which can be crucial for their biological function, such as in blood coagulation factors.

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO8/c1-28(2,3)37-25(33)21(26(34)38-29(4,5)6)15-23(24(31)32)30-27(35)36-16-22-19-13-9-7-11-17(19)18-12-8-10-14-20(18)22/h7-14,21-23H,15-16H2,1-6H3,(H,30,35)(H,31,32)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRUHYXXHXECDI-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468949 |

Source

|

| Record name | Fmoc-L-Gla(OtBu)2-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111662-64-7 |

Source

|

| Record name | Fmoc-L-Gla(OtBu)2-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (Fmoc-Gla(OtBu)2-OH) relevant to the study of conopeptides like !-conotoxin TxIC?

A1: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (Fmoc-Gla(OtBu)2-OH) is a protected form of gamma-carboxyglutamic acid (Gla) used in solid-phase peptide synthesis (SPPS). The research article highlights the discovery and characterization of !-conotoxin TxIC, a conopeptide with a high degree of post-translational modification, including the presence of Gla []. While the article doesn't explicitly state the use of Fmoc-Gla(OtBu)2-OH in synthesizing !-conotoxin TxIC, it mentions the use of SPPS as a common technique in conopeptide research []. Therefore, it's plausible that researchers studying !-conotoxin TxIC and its analogs might utilize Fmoc-Gla(OtBu)2-OH to incorporate Gla during synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5S)-5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride](/img/structure/B557432.png)